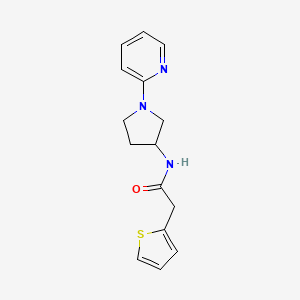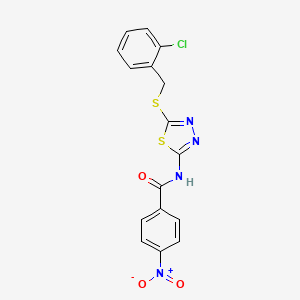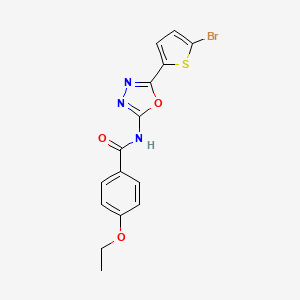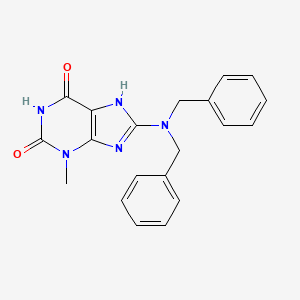
N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene, and one of the most basic nitrogen-containing heterocycles . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can be hydroxylated using enzymes or whole cells, which is an attractive strategy for the preparation of hydroxylated pyridines .Scientific Research Applications
Anti-HIV and Antifungal Activities
Research by Zareef et al. (2007) discusses the synthesis of novel chiral and achiral benzenesulfonamides with potential anti-HIV and antifungal activities. These compounds, featuring the benzenesulfonamide moiety, were evaluated in vitro for their biological activities, indicating the potential of N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide and related derivatives in developing therapeutic agents against HIV and fungal infections Zareef et al., 2007.
Anticancer Properties
A study on mixed-ligand copper(II)-sulfonamide complexes by González-Álvarez et al. (2013) highlights the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These findings suggest that structurally related sulfonamide compounds, including this compound, could have significant implications in cancer research and therapy González-Álvarez et al., 2013.
Photochemical and Photophysical Properties
The work by Pişkin et al. (2020) on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives demonstrates the relevance of these compounds in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these phthalocyanines indicate the potential of similar sulfonamide derivatives in medical applications, particularly in PDT Pişkin et al., 2020.
Enzyme Inhibition for Alzheimer's Disease
Abbasi et al. (2018) synthesized a series of sulfonamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the enzyme inhibitory mechanism and computational study of these compounds. Such research underscores the potential use of this compound derivatives in designing novel inhibitors for enzymes related to neurodegenerative diseases Abbasi et al., 2018.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-22-16-5-7-17(8-6-16)23(20,21)19-11-13-9-15(12-18-10-13)14-3-4-14/h5-10,12,14,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRWFRHRAUYNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)
![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)